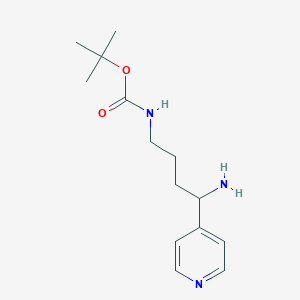

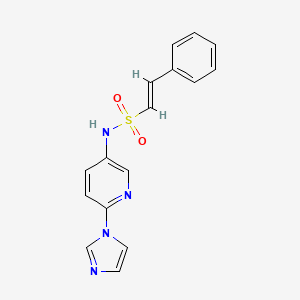

![molecular formula C17H15N3O4S B2406375 (E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide CAS No. 1147652-49-0](/img/structure/B2406375.png)

(E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

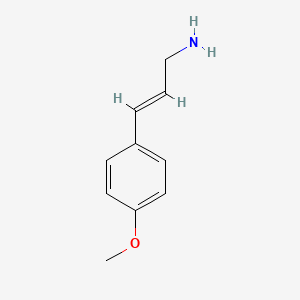

“(E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide” is a novel 2,5-dioxoimidazolidine-based compound . It’s developed as a P2X7 receptor (P2X7R) antagonist . The structure-activity relationship (SAR) analysis of the 2,5-dioxoimidazolidine scaffold indicated that piperidine substitution at the N3 position and no substitution at the N1 position were preferable .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a 2,5-dioxoimidazolidine scaffold at its core . This scaffold is modified with a piperidine substitution at the N3 position and no substitution at the N1 position .

Aplicaciones Científicas De Investigación

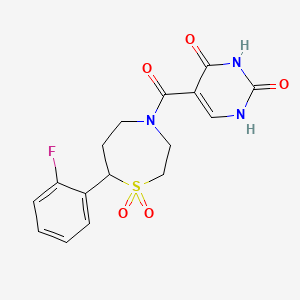

Synthesis and Anticancer Potential

Research has focused on synthesizing derivatives of (E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One study described the synthesis of novel derivatives that exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, demonstrating their potential as therapeutic agents (Küçükgüzel et al., 2013). Another investigation highlighted substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides' antimitotic, antiproliferative, and antiangiogenic activities, suggesting their utility as anticancer agents (Fortin et al., 2011).

Photodynamic Therapy Applications

The compound and its derivatives have also been explored for their potential in photodynamic therapy (PDT), a treatment method for cancer. A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base reported high singlet oxygen quantum yield. These properties make them promising as Type II photosensitizers for cancer treatment in PDT (Pişkin et al., 2020).

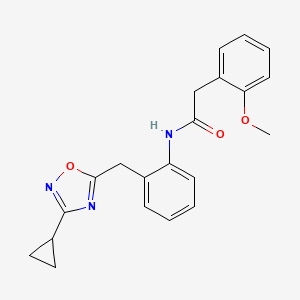

Molecular Design and Structural Analysis

Further research has delved into the molecular design and structural analysis of related compounds. Studies have assessed the structural configurations and interactions of these derivatives with biological targets, providing insights into their mode of action at the molecular level. For instance, novel synthesis methods have been developed to create dipeptide mimetics with hydantoin moieties, expanding the application range of these compounds in biochemical research (Todorov & Naydenova, 2010).

Corrosion Inhibition

Beyond biomedical applications, derivatives of this compound have been investigated for their corrosion inhibition properties. This research avenue explores the compound's utility in protecting metals from corrosion, indicative of its versatility in scientific applications (Yadav et al., 2015).

Mecanismo De Acción

Direcciones Futuras

The development of novel 2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide derivatives as P2X7 receptor antagonists represents a promising direction for future research . These compounds could potentially be used in the treatment of conditions related to P2X7 receptor activity, such as inflammation and pain .

Propiedades

IUPAC Name |

(E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c21-16-12-18-17(22)20(16)15-8-4-7-14(11-15)19-25(23,24)10-9-13-5-2-1-3-6-13/h1-11,19H,12H2,(H,18,22)/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSABTCCKERDLIG-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)C2=CC=CC(=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N(C(=O)N1)C2=CC=CC(=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406293.png)

![2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2406296.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2406301.png)

![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione](/img/structure/B2406306.png)

![3-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B2406308.png)